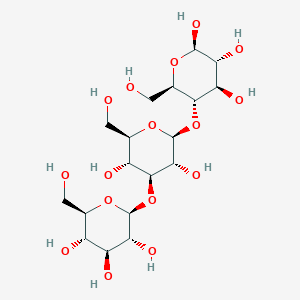

4-b-Laminaribiosylglucose

Description

Structure

3D Structure

Properties

CAS No. |

4467-70-3 |

|---|---|

Molecular Formula |

C18H32O16 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12-,13-,14-,15+,16-,17+,18+/m1/s1 |

InChI Key |

ODDPRQJTYDIWJU-YTJFHSSISA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |

melting_point |

229 - 231 °C |

physical_description |

Solid |

Origin of Product |

United States |

Occurrence and Natural Distribution of 4 B Laminaribiosylglucose

Presence as a Constituent of Polysaccharide Hydrolysates

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is the primary process that liberates 4-b-Laminaribiosylglucose from its parent polymers. This process can be achieved through enzymatic or acidic methods.

The cell wall of yeasts such as Saccharomyces cerevisiae is a complex matrix rich in glucans. researchgate.net These glucans are polymers of glucose and are major structural components, accounting for 50-60% of the cell wall's dry weight. researchgate.netnih.gov The primary structures are β-(1,3)-glucan, which forms the inner layer, and β-(1,6)-glucan, which acts as a linker to other cell wall components. nih.govnih.gov

The hydrolysis of these complex yeast-derived β-glucans results in a variety of smaller oligosaccharides. researchgate.net Given the presence of both β-1,3 and β-1,6 glycosidic linkages, controlled enzymatic or partial acid hydrolysis can yield a range of glucose polymers of different lengths and branching patterns, including trisaccharides structurally related to this compound. The specific yield and type of oligosaccharide depend on the hydrolysis method and the precise structure of the parent glucan. researchgate.net

Table 1: Polysaccharide Sources and Linkage Types

| Polysaccharide | Organism Source (Example) | Primary Glycosidic Linkages |

| Yeast β-Glucan | Saccharomyces cerevisiae | β-1,3 and β-1,6 |

| Succinoglucan | Alcaligenes faecalis | β-1,3, β-1,4, β-1,6 |

| Laminarin | Laminaria digitata (Brown Algae) | β-1,3 and β-1,6 |

Succinoglucan is an exopolysaccharide produced by various soil bacteria, including species like Alcaligenes faecalis. This polymer is composed of a repeating unit of glucose and galactose molecules, with succinyl and pyruvyl modifications. The glucose units within its backbone are connected by β-1,3, β-1,4, and β-1,6 glycosidic linkages.

Hydrolysis of succinoglucan, particularly the β-1,3 linked glucan portions (also known as curdlan), can be achieved using specific enzymes. researchgate.net This degradation breaks the polymer down into smaller oligosaccharide fragments. Due to the presence of β-1,3 linkages in the backbone, the resulting hydrolysate contains oligosaccharides of the laminaribiose (B1201645) series, making this compound an expected product of this degradation process.

Laminarin is a storage polysaccharide found predominantly in brown algae, such as Laminaria digitata. scispace.com It is a key component of the marine carbon cycle. nih.gov Structurally, laminarin is a linear polymer primarily composed of β-1,3-glucan with some β-1,6-linkages, which can act as branching points. scispace.comresearchgate.net

The enzymatic degradation of laminarin is a well-studied process, often utilizing laminarinase enzymes (β-1,3-glucanases). osti.govnih.gov This hydrolysis yields a series of oligosaccharides of increasing length. nih.gov The primary products identified through techniques like thin-layer chromatography (TLC) are glucose (G1), laminaribiose (L2), laminaritriose (L3), laminaritetraose (L4), and laminaripentaose (B3028596) (L5). researchgate.net As a trisaccharide composed of β-linked glucose units, this compound is a member of this family of degradation products, specifically corresponding to laminaritriose.

Table 2: Common Products of Laminarin Enzymatic Hydrolysis

| Product Name | Abbreviation | Number of Glucose Units |

| Glucose | G1 | 1 |

| Laminaribiose | L2 | 2 |

| Laminaritriose | L3 | 3 |

| Laminaritetraose | L4 | 4 |

| Laminaripentaose | L5 | 5 |

Detection in Biological Matrices and Metabolomes

The identification of specific molecules like this compound within complex biological samples relies on advanced analytical techniques and comprehensive databases.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Advanced analytical strategies, particularly those based on liquid chromatography-tandem mass spectrometry (LC/MS/MS), are employed for the systematic identification of metabolites in biological matrices. nih.gov These techniques allow for the detection and structural elucidation of compounds present in complex mixtures, such as those generated from in vitro or in vivo metabolic processes. nih.gov

While these methodologies are capable of identifying a vast array of compounds, including oligosaccharides, specific detection of this compound in untargeted metabolomic analyses of animal models is not prominently documented in general literature. Its presence would likely be contingent on the animal's diet, gut microbiome composition, and the ability of gut bacteria to degrade dietary polysaccharides like laminarin or yeast glucans.

Natural product databases serve as critical repositories for chemical compounds isolated from biological sources. nih.gov These databases, such as the Natural Products Atlas, compile information on structures, producing organisms, and chemical classifications for thousands of microbially derived compounds. nih.gov Collections like COCONUT (COlleCtion of Open NatUral producTs) aggregate data from numerous open-access sources to provide a comprehensive dataset of natural products. nih.gov

Compounds like this compound, which are derived from the breakdown of natural polysaccharides from algae, fungi, and bacteria, are the type of molecules cataloged in these databases. nih.govnih.gov Their inclusion provides a reference for researchers in fields like drug discovery and chemoinformatics, linking the chemical structure to its natural origin. chemrxiv.org

Biological Sources and Environmental Contexts of Isolation

The primary documented source of oligosaccharides containing the this compound structure is the fungus Sclerotinia libertiana, which is now taxonomically recognized as Sclerotinia sclerotiorum. This fungus is a plant pathogen with a wide distribution, known for causing diseases such as white mold in various crops. The organism produces hardened mycelial masses called sclerotia, which allow it to survive in harsh environmental conditions.

Detailed chemical analysis of these sclerotia has revealed the presence of several gluco-oligosaccharides. In a notable study, the partial acid hydrolysis of defatted sclerotia from Sclerotinia libertiana yielded a mixture of sugars that were further separated using carbon column chromatography. This process successfully fractionated the mixture into monosaccharides, disaccharides, trisaccharides, and tetrasaccharides.

Among the isolated fractions, three distinct trisaccharides were identified. oup.com The structural analysis of the disaccharide components from the same hydrolyzate confirmed the presence of laminaribiose. oup.com Laminaribiose is a disaccharide of glucose with a β-1,3-glycosidic bond. The presence of laminaribiose as a structural unit strongly indicates that one or more of the isolated trisaccharides is a laminaribiosylglucose derivative. This compound, with its specific GLC(β1->3)GLC(β1->4)GLC linkage, is a prime candidate for one of these isolated trisaccharides.

The sclerotia from which these compounds were isolated were collected from rape plants infected with Sclerotinia libertiana. mycobank.org This environmental context highlights the role of the fungus as a plant pathogen and the sclerotia as the specific biological structure containing these complex carbohydrates.

Below is a data table summarizing the biological source and the context of the isolation of trisaccharides, including what is likely this compound.

| Biological Source | Organism Type | Specific Structure | Environmental Context of Isolation |

| Sclerotinia libertiana (Sclerotia) | Fungus (Ascomycota) | Trisaccharides (including likely this compound) | Isolated from sclerotia of the fungus collected from infected rape plants. |

Chemical Synthesis and Biosynthetic Pathways of 4 B Laminaribiosylglucose

Strategies for De Novo Chemical Synthesis

The de novo chemical synthesis of a complex oligosaccharide like 4-b-Laminaribiosylglucose, which is characterized by the structure β-D-Glcp-(1→3)-β-D-Glcp-(1→4)-D-Glcp, necessitates a sophisticated, multi-step approach to control the regioselectivity and stereoselectivity of the glycosidic bond formations.

Multi-step Glycosylation Approaches for Oligosaccharide Assembly

The assembly of oligosaccharides is a formidable task in synthetic chemistry. mdpi.com One of the potent strategies for constructing such molecules is the one-pot sequential glycosylation approach. mdpi.com This method, along with other multi-step strategies, is crucial for obtaining sufficient amounts of pure and homogenous oligosaccharides for various scientific investigations. nii.ac.jp

The synthesis of a trisaccharide like this compound would involve the sequential coupling of appropriately protected monosaccharide building blocks. A general retrosynthetic analysis would disconnect the trisaccharide into a laminaribiose (B1201645) donor and a glucose acceptor, or a glucose donor and a cellobiose (B7769950) acceptor. Each of these units would require a carefully planned protecting group strategy to expose only the desired hydroxyl group for glycosylation at each step.

Key considerations in a multi-step synthesis include:

Protecting Groups: Orthogonal protecting groups are essential to selectively mask and deprotect hydroxyl groups at different positions of the glucose units. Common protecting groups include benzyl ethers, acetals (like benzylidene), and esters (like acetyl or benzoyl).

Glycosyl Donors: The anomeric center of the monosaccharide to be added (the glycosyl donor) must be activated. Common activating groups include trichloroacetimidates, thioglycosides, and glycosyl halides.

Reaction Conditions: The choice of promoter (e.g., a Lewis acid like trimethylsilyl trifluoromethanesulfonate - TMSOTf), solvent, and temperature profoundly influences the yield and stereoselectivity of the glycosylation reaction.

A hypothetical multi-step synthesis might proceed as follows:

| Step | Donor | Acceptor | Key Protecting Groups | Glycosidic Linkage Formed |

| 1 | Protected Glucose Donor | Protected Glucose Acceptor | Orthogonal protecting groups to allow for 4-OH deprotection. | β-(1→4) |

| 2 | Protected Disaccharide Donor | Protected Glucose Acceptor | Selective deprotection of the 3'-OH on the disaccharide. | β-(1→3) |

| 3 | Final Deprotection | - | Removal of all protecting groups. | - |

Stereoselective Glycosidation Methodologies

Achieving the desired β-stereoselectivity for both the (1→3) and (1→4) linkages is a primary challenge. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting group at the C-2 position of the glycosyl donor, the solvent, and the promoter system.

For the synthesis of β-glucosides, the use of a participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group) is a common strategy. This group can form a transient cyclic intermediate that blocks the α-face of the oxocarbenium ion, thereby directing the incoming acceptor to attack from the β-face.

| Method | Description | Desired Linkage |

| Neighboring Group Participation | An acyl group at C-2 of the donor forms a dioxolenium ion intermediate, shielding the α-face and directing β-glycosylation. | β-linkage |

| Solvent Effects | Solvents like acetonitrile can participate in the reaction and influence the stereochemical outcome. | Can favor β-linkages. |

| Promoter/Catalyst System | The choice of Lewis acid and other additives can significantly impact the anomeric selectivity. | Varies with system. |

Enzymatic Synthesis and Transglucosylation Processes

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions.

Production via Glucoamylase-Catalyzed Transglucosylation (e.g., from Endomyces sp.)

Glucoamylases (EC 3.2.1.3) are enzymes that typically hydrolyze α-1,4 and α-1,6 glycosidic bonds from the non-reducing ends of starch and related oligosaccharides. nih.gov However, under certain conditions, particularly with high substrate concentrations, some glucoamylases can catalyze transglucosylation reactions, forming new glycosidic bonds.

Research has shown that a crude glucoamylase preparation from Endomyces sp. exhibits transglucosylation activity when acting on β-linked glucobioses. nii.ac.jp When β-linked disaccharides were hydrolyzed by this enzyme, the formation of several tri- or tetrasaccharides was observed, indicating the transfer of a glucose unit to the glucobiose. nii.ac.jp This suggests a potential route for the synthesis of this compound, where a glucose unit is transferred to the 4-position of laminaribiose.

Characterization of Enzyme Specificity in Oligosaccharide Formation

The specificity of the enzyme is a critical factor in determining the structure of the oligosaccharide product. The transglucosylation activity of glucoamylases is often less specific than their hydrolytic activity, potentially leading to a mixture of products with different linkages.

The characterization of the products formed by the Endomyces sp. glucoamylase would involve:

Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) would be used to separate the different oligosaccharides produced.

Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry would be employed to determine the precise structure of the isolated products, confirming the formation of the β-(1→3) and β-(1→4) linkages in this compound.

While the transglucosylation activity of Endomyces sp. glucoamylase on β-linked disaccharides has been noted, detailed characterization of the resulting trisaccharides and the enzyme's specific preference for forming the β-(1→4) linkage in this context requires further investigation. nii.ac.jp

Biosynthetic Mechanisms within Cellular Systems

In nature, oligosaccharides are synthesized by glycosyltransferases, enzymes that transfer sugar moieties from an activated donor substrate to a specific acceptor molecule. The biosynthesis of a mixed-linkage oligosaccharide like this compound would involve enzymes capable of forming both β-(1→3) and β-(1→4) glycosidic bonds.

While a specific pathway for the synthesis of the free trisaccharide this compound is not well-documented, the formation of these linkages is a key feature in the biosynthesis of (1,3;1,4)-β-D-glucans, also known as mixed-linkage glucans. These polymers are found in the cell walls of grasses and cereals. mdpi.com

The synthesis of these larger polysaccharides is catalyzed by cellulose (B213188) synthase-like (Csl) gene superfamily members, specifically the CslF and CslH families in plants. mdpi.com These enzymes are believed to possess a single catalytic site that can alternate between forming β-(1→4) and β-(1→3) linkages. The mechanism likely involves the precise positioning of the growing glucan chain to present either the 4-OH or the 3-OH group of the terminal glucose residue to the active site for the addition of the next glucose unit from a UDP-glucose donor.

It is conceivable that this compound could be a product of the partial hydrolysis of such mixed-linkage β-glucans by specific endo- or exo-glucanases within the cell or in the environment.

Integration into Polysaccharide Biosynthesis (e.g., Grass Cell Wall Glucans)

Contrary to what might be inferred from broader classifications of β-glucans, this compound is not a characteristic component of yeast cell wall glucans. Yeast cell walls are primarily composed of β-(1,3)-glucans and β-(1,6)-glucans. Instead, this compound is a repeating unit within the mixed-linkage (1,3;1,4)-β-D-glucans found in the cell walls of plants belonging to the Poaceae family, which includes important cereal crops like barley, oats, and rice. Current time information in CA.nih.gov

The synthesis of these mixed-linkage glucans is a key process during cell growth and development in these plants. It is now understood that the biosynthesis of these complex polysaccharides occurs in the Golgi apparatus of the plant cell. oup.com From the Golgi, the synthesized glucans are transported to the plasma membrane and integrated into the cell wall. nih.gov The incorporation of this compound units into the growing polysaccharide chain is a direct result of the enzymatic machinery responsible for the synthesis of the entire mixed-linkage glucan.

Role of Glycosyltransferases in Specific Linkage Formation

The formation of the specific β-(1→3) and β-(1→4) glycosidic bonds that define the structure of this compound is catalyzed by a specific class of enzymes known as glycosyltransferases (GTs). In the case of mixed-linkage glucans, these enzymes belong to the Cellulose Synthase-Like (Csl) superfamily, particularly the CslF and CslH families. nih.govpnas.org

Extensive research has demonstrated that a single enzyme, such as the barley CslF6 protein, is capable of synthesizing both types of linkages. nih.govbohrium.com This dual-functionality is a remarkable feature of these glycosyltransferases. The mechanism by which a single enzyme can create two different linkages is attributed to a conserved "switch motif" located at the entrance of the enzyme's transmembrane channel. nih.govnih.gov This motif is believed to interact with the nascent polysaccharide chain, monitoring the orientation of the terminal glucosyl residues. nih.gov Depending on these interactions, the enzyme repositions the end of the growing chain to facilitate the formation of either a β-(1→4) or a β-(1→3) linkage. nih.govnih.gov A single point mutation within this switch motif has been shown to significantly reduce the formation of (1,3)-linkages, leading to the synthesis of a polysaccharide that is more akin to cellulose (a purely β-(1→4)-glucan). nih.gov

The structure of the CslF6 enzyme, which functions as a monomer, includes a transmembrane channel through which the newly synthesized glucan chain is extruded. nih.govbohrium.com This process integrates the synthesis and transport of the polysaccharide across the Golgi membrane.

| Enzyme Family | Specific Enzyme Example | Organism | Function | Key Structural Feature |

| Cellulose Synthase-Like F | CslF6 | Barley (Hordeum vulgare) | Synthesizes (1,3;1,4)-β-glucans | "Switch motif" for linkage type determination |

| Cellulose Synthase-Like H | HvCSLH1 | Barley (Hordeum vulgare) | Mediates (1,3;1,4)-β-glucan synthesis | Member of Glycosyltransferase Family 2 |

Precursor Utilization and Pathway Intermediates

The primary precursor for the biosynthesis of this compound, as part of the larger mixed-linkage glucan, is an activated form of glucose known as uridine diphosphate glucose (UDP-glucose). nih.govwikipedia.org UDP-glucose serves as the donor of glucose units for the growing polysaccharide chain.

The biosynthetic pathway does not involve the pre-synthesis of the this compound trisaccharide followed by its polymerization. Instead, the formation of this structural unit is an integral part of the elongation of the glucan chain. The CslF6 enzyme, for instance, sequentially adds glucose residues from UDP-glucose to the non-reducing end of the growing chain. nih.gov

The process can be conceptualized as follows:

Initiation: The synthesis of the glucan chain is initiated, although the precise priming mechanism in vivo is still under investigation.

Elongation and Linkage Determination: The Csl enzyme catalyzes the transfer of a glucose unit from UDP-glucose to the growing chain. The "switch motif" within the enzyme dictates whether a β-(1→4) or a β-(1→3) linkage is formed. The formation of a β-(1→4) linkage extends a cellotriosyl or cellotetraosyl unit, while the formation of a β-(1→3) linkage terminates this run of β-(1→4) linkages and introduces a "kink" in the chain.

Formation of the this compound unit: This specific trisaccharide unit is formed within the growing polymer when the enzyme creates a β-(1→3) linkage followed by a β-(1→4) linkage.

The immediate intermediates in this process are the growing glucan chain, which is transiently associated with the enzyme active site, and the UDP-glucose donor molecule. The final product is the high molecular weight mixed-linkage (1,3;1,4)-β-D-glucan polymer.

| Precursor/Intermediate | Description | Role in Pathway |

| Uridine Diphosphate Glucose (UDP-glucose) | An activated sugar nucleotide. | The primary donor of glucose units for the growing polysaccharide chain. |

| Nascent Glucan Chain | The elongating polysaccharide chain attached to the glycosyltransferase. | The acceptor molecule for the addition of new glucose units. |

Enzymatic Interactions and Metabolic Fates of 4 B Laminaribiosylglucose

Hydrolytic Degradation by Glycoside Hydrolases

The breakdown of 4-β-Laminaribiosylglucose is primarily accomplished by glycoside hydrolases, a broad category of enzymes that catalyze the cleavage of glycosidic bonds. The specificity of these enzymes dictates the nature of the resulting hydrolysis products.

Action of Beta-Glucosidases (e.g., Sweet Almond Emulsin) on 4-β-Laminaribiosylglucose

Beta-glucosidases are enzymes that hydrolyze terminal, non-reducing β-D-glucosyl residues from β-D-glucosides and oligosaccharides, leading to the release of glucose. nih.gov Sweet almond emulsin is a well-known source of β-glucosidase and has been utilized in various studies to investigate the hydrolysis of complex carbohydrates. nih.govasm.org A purified β-D-glucosidase from almond emulsin has been shown to catalyze the hydrolysis of β-D-glucopyranosides. asm.org While direct studies on the specific action of sweet almond emulsin on 4-β-Laminaribiosylglucose are not extensively detailed in available research, the general activity of β-glucosidases suggests they would cleave the β-glycosidic linkages within this trisaccharide.

Identification of Hydrolysis Products (e.g., Gentiobiose, Laminaribiose)

The enzymatic hydrolysis of 4-β-Laminaribiosylglucose can theoretically yield different disaccharide and monosaccharide products depending on the specific glycosidic bond cleaved. The structure of 4-β-Laminaribiosylglucose consists of a glucose backbone with a laminaribiose (B1201645) (β-1,3-linked glucose dimer) unit attached at the 4-position. Therefore, enzymatic cleavage could result in the formation of gentiobiose (β-1,6-linked glucose dimer) and laminaribiose, alongside glucose. The production of gentiobiose from branched β-1,3/1,6-glucans is a known characteristic of certain glycoside hydrolases. nih.gov One study on a laminaribiose-hydrolyzing enzyme, AkLab, demonstrated its ability to slowly hydrolyze gentiobiose. asm.org

Specificity of Glycoside Hydrolase Family 55 (GH55) Enzymes towards 4-β-Laminaribiosylglucose

The Glycoside Hydrolase Family 55 (GH55) is comprised of β-1,3-glucanases, which include both exo- and endo-acting enzymes. nih.gov These enzymes are particularly noted for their activity on β-1,3-glucans and branched β-1,3/1,6-glucans, such as laminarin. nih.govnih.govnih.gov A significant characteristic of many GH55 family members is their ability to produce gentiobiose (β-D-glucopyranosyl-1,6-D-glucose) in addition to glucose during the degradation of β-1,3/1,6-glucans. nih.gov This suggests a specificity for cleaving glycosidic bonds at or near the β-1,6 branching points, which is structurally relevant to 4-β-Laminaribiosylglucose. The active sites of GH55 enzymes are structured to accommodate and hydrolyze these specific linkages. nih.govnih.gov

| Enzyme/Enzyme Family | Substrate Specificity | Key Hydrolysis Products |

| Beta-Glucosidases (general) | Terminal, non-reducing β-D-glucosyl residues | Glucose |

| Glycoside Hydrolase Family 55 (GH55) | β-1,3-glucans and β-1,3/1,6-glucans | Glucose, Gentiobiose |

Involvement in Polysaccharide Catabolism

4-β-Laminaribiosylglucose can be an intermediate or a product in the breakdown of more complex polysaccharides, highlighting its role in the broader context of carbohydrate metabolism.

Role as an Intermediate or Product in Yeast Glucan Degradation

The cell wall of yeast, such as Saccharomyces cerevisiae, is rich in β-glucans, which are complex polymers of glucose. researchgate.net These β-glucans are primarily composed of β-1,3-linked glucose chains with β-1,6-linked branches. researchgate.net The degradation of these branched glucans is essential for various physiological processes, including cell wall remodeling. This breakdown is carried out by a suite of β-glucanases. nih.gov Given the structural similarity, it is plausible that 4-β-Laminaribiosylglucose or similar branched oligosaccharides are formed as intermediates during the enzymatic hydrolysis of yeast β-glucans. The presence of both β-1,3 and β-1,6 linkages in yeast glucans necessitates enzymes that can cleave at these branching points, potentially releasing structures like 4-β-Laminaribiosylglucose.

Cleavage from Succinoglucan Structures

Succinoglucan is an exopolysaccharide produced by various soil bacteria, such as Sinorhizobium meliloti. It is an acidic polysaccharide with a repeating unit that includes glucose and galactose residues, modified with succinyl, pyruvyl, and acetyl groups. The degradation of succinoglucan is carried out by specific glycanases. While the precise structure of all degradation intermediates is not fully elucidated in all contexts, the enzymatic cleavage of complex, branched polysaccharides like succinoglucan can be expected to release a variety of oligosaccharide structures. The potential for 4-β-Laminaribiosylglucose to be a product of succinoglucan degradation would depend on the specific linkage patterns within the succinoglucan produced by a particular bacterial strain and the specificity of the degrading enzymes involved.

| Polysaccharide | Organism(s) | Potential Role of 4-β-Laminaribiosylglucose |

| β-Glucan | Yeast (e.g., Saccharomyces cerevisiae) | Intermediate or product of enzymatic degradation |

| Succinoglucan | Bacteria (e.g., Sinorhizobium meliloti) | Potential product of enzymatic cleavage |

Contributions to Marine Biomass Deconstruction

The deconstruction of marine biomass, particularly the vast reserves of polysaccharides produced by phytoplankton and macroalgae, is a fundamental process in the oceanic carbon cycle. 4-b-Laminaribiosylglucose emerges as a product during the enzymatic breakdown of complex β-glucans, which are significant structural and storage components of marine algae.

Marine microorganisms, especially bacteria from the Flavobacteriia and Vibrio classes, are primary drivers of this deconstruction. nih.govfrontiersin.org These bacteria secrete a diverse array of carbohydrate-active enzymes (CAZymes) to hydrolyze large polysaccharides into smaller oligosaccharides, which can then be transported into the cell for metabolism. frontiersin.orgnih.gov The degradation of polymers containing mixed β-1,3 and β-1,4 linkages, which gives rise to molecules like this compound, requires a specific enzymatic toolkit.

The enzymatic breakdown is a stepwise process:

Endo-acting enzymes like endo-1,3-β-glucanases (laminarinases) and lichenases initiate the process by cleaving internal glycosidic bonds within the larger polysaccharide chains. megazyme.comnih.gov

Lichenases (EC 3.2.1.73) are particularly crucial for mixed-linkage glucans, as they specifically hydrolyze the β-1,4 linkage that is adjacent to a β-1,3 linkage on the reducing side. megazyme.com This action can directly release oligosaccharide fragments.

Exo-acting enzymes , such as β-glucosidases, then act on the newly created non-reducing ends of these oligosaccharides, sequentially releasing glucose molecules.

The presence of genes encoding these specific glucanases in the genomes of marine bacteria underscores their role in targeting the diverse carbohydrate structures present in marine biomass. nih.gov The release and subsequent consumption of this compound and similar oligosaccharides by the microbial loop prevent the rapid sinking of this fixed carbon, ensuring its remineralization and retention in the upper ocean. pnas.org

Broader Metabolic Pathway Associations

Once generated through extracellular digestion, this compound and related oligosaccharides are transported into the bacterial cell, where they are further catabolized and integrated into central metabolic pathways.

Interconnections with Glucose Metabolism

The metabolic fate of this compound is inextricably linked to glucose metabolism. The ultimate goal of its catabolism is to produce monosaccharides, primarily glucose, which can be phosphorylated and funneled into glycolysis to generate energy (ATP) and precursor molecules for biosynthesis.

The intracellular breakdown of this trisaccharide relies on specific hydrolases:

An intracellular endo-1,3-β-glucanase or a lichenase could cleave the molecule into glucose and the disaccharide laminaribiose (Glc-β-1,3-Glc), or into cellobiose (B7769950) (Glc-β-1,4-Glc) and glucose.

A β-glucosidase (EC 3.2.1.21) with broad specificity or dedicated laminaribiose/cellobiose phosphorylases would then cleave the resulting disaccharides into glucose.

Once liberated, glucose is phosphorylated to glucose-6-phosphate by a kinase, marking its entry into central metabolism. This direct conversion into a key glycolytic intermediate highlights the role of this compound as a source of readily accessible energy.

This metabolic link is also evident in the regulation of the degradative enzymes. The expression of many extracellular laminarinases and other polysaccharide-degrading enzymes is subject to catabolite repression, where the presence of readily available glucose suppresses their synthesis. nih.gov This regulatory mechanism ensures that the energetically expensive process of producing and secreting degradative enzymes is only initiated when simpler sugars are scarce.

Interactive Data Table: Key Enzymes in this compound Degradation

| Enzyme Class | EC Number | Glycosidic Bond Cleaved | Role in Degradation |

| Endo-1,3-β-glucanase | 3.2.1.39 | Internal β-1,3 | Initial breakdown of larger polymers; cleavage of the laminaribiosyl moiety. |

| Lichenase | 3.2.1.73 | β-1,4 adjacent to a β-1,3 linkage | Specific cleavage of the mixed-linkage point. |

| Endo-1,3(4)-β-glucanase | 3.2.1.6 | Internal β-1,3 or β-1,4 | Broad-specificity breakdown of the oligosaccharide. |

| β-Glucosidase | 3.2.1.21 | Terminal β-1,3 or β-1,4 | Releases final glucose units from disaccharide intermediates. |

Role in Carbohydrate Cycling within Organisms and Ecosystems

Within an ecosystem, this compound functions as a transient but significant intermediate in the flow of carbon from primary producers to heterotrophic bacteria. During phytoplankton blooms, massive quantities of β-glucans like laminarin are synthesized. pnas.org Upon cell lysis or exudation, this material becomes available to bacterioplankton. The degradation of these polysaccharides into oligosaccharides like this compound is a critical step that converts particulate organic carbon (POC) into dissolved organic carbon (DOC), making it accessible to a wider range of microorganisms. pnas.org

The rapid turnover of these soluble oligosaccharides is a hallmark of efficient carbohydrate cycling in marine environments. pnas.org Organisms such as Maribacter and Vibrio have evolved sophisticated systems, including outer membrane transporters and periplasmic enzymes, to efficiently capture and degrade these molecules, a process sometimes referred to as "selfish uptake" where the oligosaccharide is imported before final hydrolysis. frontiersin.orgnih.gov

Furthermore, some endo-1,3-β-glucanases possess transglycosylation activity. nih.govmdpi.com In this process, instead of using water as an acceptor to hydrolyze a glycosidic bond, the enzyme transfers a glycosyl unit to another sugar molecule. This activity can generate a variety of new oligosaccharides, including mixed-linkage structures. The formation of this compound could therefore also occur through the enzymatic remodeling of other β-glucans, adding another layer of complexity to carbohydrate cycling and creating diverse molecular structures for microbial metabolism.

Advanced Analytical Characterization Methodologies for 4 B Laminaribiosylglucose

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental for the isolation and purity assessment of 4-b-Laminaribiosylglucose from complex mixtures, such as partial hydrolysates of β-glucans. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase.

Paper Chromatography and Electrophoresis

Historically, paper chromatography and paper electrophoresis were instrumental in the initial separation and identification of oligosaccharides. jst.go.jp For compounds like this compound, these methods provided a means to separate it from other hydrolysis products based on their partition coefficients and charge-to-mass ratios, respectively. While largely superseded by more advanced techniques, they laid the groundwork for modern chromatographic analysis of carbohydrates.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile oligosaccharides such as this compound, derivatization is a necessary prerequisite to increase their volatility. asm.org This typically involves trimethylsilylation (TMS) or acetylation of the hydroxyl groups.

Once derivatized, the compound can be separated by GC based on its boiling point and polarity, and subsequently identified by mass spectrometry through its characteristic fragmentation pattern and mass-to-charge ratio. asm.org GC-MS is particularly useful for determining the monosaccharide composition and glycosidic linkages after methylation analysis. mdpi.com

Table 1: Illustrative GC-MS Parameters for Derivatized Oligosaccharide Analysis

| Parameter | Value/Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 150°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound, without the need for derivatization. helsinki.fi In LC-MS, the oligosaccharide is separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI), before detection by a mass spectrometer.

This method allows for the determination of the molecular weight and can provide structural information through tandem mass spectrometry (MS/MS). rsc.org In MS/MS, the ion corresponding to this compound can be isolated, fragmented, and the resulting fragment ions are analyzed to deduce its sequence and linkage pattern. nih.gov Negative ionization mode is often informative for analyzing linkage positions in oligosaccharides. helsinki.fi

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the separation, quantification, and purification of oligosaccharides. mdpi.com Various types of HPLC columns can be employed for the analysis of this compound.

Amine-bonded silica (B1680970) (NH2) columns operating in hydrophilic interaction liquid chromatography (HILIC) mode are particularly effective for separating oligosaccharides based on their degree of polymerization. frontiersin.org Reversed-phase HPLC can also be used, especially after derivatization with a fluorescent tag like 2-aminopyridine (B139424) (2-AP), which enhances detection sensitivity. jst.go.jp UHPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles. frontiersin.orgnih.gov

Table 2: Representative HPLC Conditions for Laminarin Oligosaccharide Separation

| Parameter | Condition |

| Column | Amine-bonded silica (NH2) column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Column Temperature | 35 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |

| Flow Rate | 1.0 mL/min |

Gel Permeation Chromatography for Oligosaccharide Fractionation

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. documentsdelivered.comrhhz.net This technique is well-suited for the fractionation of oligosaccharide mixtures, including those containing this compound. nih.gov By using a porous stationary phase, larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. GPC is valuable for obtaining fractions of oligosaccharides with a specific degree of polymerization for further analysis. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound, providing information on its molecular structure, conformation, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of oligosaccharides. amegroups.orgnih.gov Both one-dimensional (1H and 13C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed.

1H NMR: Provides information about the number and environment of protons, including the anomeric protons which are characteristic of the glycosidic linkages (α or β). researchgate.net

13C NMR: Reveals the number of carbon atoms and their chemical environments. The chemical shifts of anomeric carbons are indicative of the linkage type. nih.gov

2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings within a sugar ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations are crucial for determining the sequence of monosaccharides and the positions of the glycosidic linkages. nih.gov

Mass spectrometry (MS), particularly when coupled with chromatographic techniques, is vital for determining the molecular weight and sequence of oligosaccharides. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used. nih.gov MALDI-TOF MS is particularly useful for analyzing mixtures of oligosaccharides and determining their degree of polymerization. nih.gov Tandem MS (MS/MS) experiments provide fragmentation patterns that help to elucidate the glycosidic linkage positions and branching points. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable, non-destructive method for the detailed structural analysis of oligosaccharides. rsc.org It provides atomic-level information on the sequence of monosaccharide units, the configuration of glycosidic linkages, and the three-dimensional structure of the molecule.

One-dimensional NMR provides fundamental information on the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

¹H-NMR Spectroscopy : The ¹H-NMR spectrum of an oligosaccharide is typically complex. However, the anomeric protons (H-1), which are adjacent to the ring oxygen and the glycosidic bond, resonate in a distinct, less crowded region of the spectrum (typically δ 4.4–5.2 ppm). rsc.org The chemical shift and coupling constant (J) of these anomeric signals are diagnostic. For β-linked glucopyranose units, the anomeric proton is in an axial position, resulting in a large coupling constant (³JH1,H2) of approximately 7.6–7.9 Hz, which appears as a doublet. rsc.org The spectrum of this compound would be expected to show three such anomeric doublets, one for each glucose residue.

Table 1: Representative ¹H and ¹³C Chemical Shifts for Glucose Units in β(1→3) and β(1→4) Linkages. (Note: Exact chemical shifts can vary based on solvent, temperature, and pH. This table is illustrative.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Anomeric (H-1/C-1) | ~4.4 - 4.8 | ~103 - 105 |

| Linked C-3 | - | ~84 - 87 (downfield shifted) |

| Linked C-4 | - | ~78 - 81 (downfield shifted) |

| Other Ring Protons (H-2 to H-6) | ~3.2 - 3.9 | - |

| Other Ring Carbons (C-2 to C-6) | - | ~61 - 77 |

2D NMR experiments are crucial for unambiguously assigning all the proton and carbon signals and confirming the connectivity between monosaccharide units. researchgate.net

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. pdx.edu This allows for the tracing of proton networks within each individual glucose ring, starting from the well-resolved anomeric proton (H-1) signal to assign H-2, H-3, H-4, H-5, and the H-6 protons of the same residue.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). iosrjournals.org By overlaying the HSQC spectrum with the assignments from the COSY spectrum, the chemical shifts of the carbons within each glucose ring can be determined.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is key to determining the sequence of the oligosaccharide as it detects correlations between protons and carbons over two to four bonds. iosrjournals.org Crucially, it reveals correlations across the glycosidic linkage. For this compound, the following key HMBC correlations would confirm the structure:

A correlation between the anomeric proton (H-1) of the terminal glucose residue and the C-3 of the central glucose residue, confirming the β(1→3) linkage.

A correlation between the anomeric proton (H-1) of the central glucose residue and the C-4 of the reducing-end glucose residue, confirming the β(1→4) linkage.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation of this compound.

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H ↔ ¹H | Identifies proton-proton couplings within each glucose ring. |

| HSQC | ¹H ↔ ¹³C (¹JCH) | Links each proton to its directly attached carbon. |

| HMBC | ¹H ↔ ¹³C (2-4JCH) | Confirms glycosidic linkages (e.g., H-1' to C-3; H-1'' to C-4). |

While solution-state NMR provides information on the average conformation of a molecule in a solvent, solid-state NMR (ssNMR) is a powerful technique for investigating the three-dimensional structure and dynamics of oligosaccharides in their solid, native-like state. nsf.gov High-resolution ssNMR methods can determine the polymorphic structure of carbohydrates and provide insights into intermolecular interactions and packing in the crystal lattice. For this compound, ssNMR could be used to determine the precise torsion angles (φ and ψ) of the glycosidic bonds in the solid state, providing a static picture of its preferred conformation that is complementary to the dynamic information obtained from solution NMR.

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure through fragmentation analysis.

ESI-MS is a soft ionization technique ideal for analyzing polar, non-volatile molecules like oligosaccharides. The analysis of this compound (molecular weight 504.44 g/mol ) by ESI-MS typically involves the formation of adduct ions with alkali metals, most commonly sodium. In positive ion mode, the spectrum for this trisaccharide shows a prominent singly charged sodium adduct ion [M+Na]⁺. rsc.org

Table 3: ESI-MS Data for this compound.

| Compound | Molecular Formula | Molecular Weight (Da) | Observed Ion [M+Na]⁺ (m/z) |

|---|---|---|---|

| This compound | C₁₈H₃₂O₁₆ | 504.44 | 527.1 |

Data sourced from Cheong et al. (2022). rsc.org

Tandem mass spectrometry (MS/MS) is used to sequence oligosaccharides by inducing fragmentation of a selected precursor ion (e.g., the [M+Na]⁺ ion at m/z 527.1) and analyzing the resulting product ions. Fragmentation primarily occurs at the glycosidic bonds, leading to two types of characteristic ions: B- and Y-ions (cleavage occurs with charge retention on the non-reducing or reducing terminus, respectively). The mass difference between sequential ions corresponds to the mass of a monosaccharide residue (162 Da for a hexose). The presence of both β(1→3) and β(1→4) linkages can influence fragmentation patterns, as the β(1→4) linkage is generally more rigid and can lead to different fragmentation efficiencies or cross-ring cleavages compared to the more flexible β(1→3) linkage. nsf.gov Analysis of the MS/MS spectrum allows for the unambiguous determination of the monosaccharide sequence.

Table 4: Predicted Major MS/MS Fragments for the [M+Na]⁺ Ion of this compound. (Note: B and Y ion nomenclature follows the Domon and Costello system. Masses are for sodiated ions.)

| Ion Type | Cleavage Site | Fragment Structure | Predicted m/z |

|---|---|---|---|

| B₁ | β(1→3) linkage | [Glc + Na]⁺ | 203.1 |

| B₂ | β(1→4) linkage | [Glc-Glc + Na]⁺ | 365.1 |

| Y₁ | β(1→4) linkage | [Glc + Na]⁺ | 203.1 |

| Y₂ | β(1→3) linkage | [Glc-Glc + Na]⁺ | 365.1 |

Nanostructure Initiator Mass Spectrometry (NIMS)

Nanostructure-Initiator Mass Spectrometry (NIMS) is an advanced, matrix-free desorption/ionization technique particularly well-suited for the analysis of small molecules like oligosaccharides, including this compound. scripps.edunih.gov This method addresses a primary challenge in traditional Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, which is the interference from matrix background signals in the low-mass range (<1000 Da). scripps.edunih.gov The NIMS technique utilizes a nanostructured surface, typically porous silicon, to trap a liquid "initiator" compound. nih.govscripps.edu The analyte, such as this compound, is deposited onto this surface. nih.gov Laser irradiation is absorbed by the porous surface, leading to rapid heating and vaporization of the initiator, which in turn desorbs and ionizes the analyte with minimal fragmentation. scripps.eduscripps.edu

A key advantage of NIMS for analyzing carbohydrates is its high sensitivity and the elimination of the organic matrix, which results in very low chemical noise in the mass spectra. scripps.edunih.gov For oligosaccharides like this compound, which typically ionize with low efficiency, NIMS can be enhanced through cationization. nih.gov By pre-treating the NIMS surface with a salt solution (e.g., NaCl), a uniform environment rich in cations (Na+) is created, which promotes the formation of [M+Na]+ adducts of the carbohydrate, significantly improving detection sensitivity. nih.gov This "soft" ionization method allows for the direct characterization of the intact molecule, providing a clear determination of its molecular weight. nih.gov The flexibility of NIMS also allows for various surface modifications and in situ extraction methods to selectively analyze metabolites from complex mixtures. scripps.edu

| Feature | Description | Relevance to this compound Analysis |

| Matrix-Free | Does not require an organic matrix for desorption/ionization. nih.gov | Eliminates background interference in the low mass range, allowing for clear detection of the compound's molecular ion. |

| High Sensitivity | Capable of detecting analytes in the yoctomole (10⁻²⁴) range. scripps.edu | Allows for analysis of very small sample quantities. |

| Soft Ionization | Causes minimal to no analyte fragmentation during the ionization process. nih.gov | Provides accurate molecular weight determination of the intact this compound molecule. |

| Cation Enhancement | Surface can be treated with salts (e.g., NaCl) to promote adduct formation. nih.gov | Improves the typically low ionization efficiency of carbohydrates, enhancing the signal for [M+Na]⁺ ions. |

| Minimal Sample Prep | Does not require derivatization or extensive sample clean-up. scripps.edu | Reduces analysis time and potential for sample loss or modification. |

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands as one of the most powerful analytical tools for the in-depth structural characterization of complex carbohydrates such as this compound. nih.govucdavis.edu Its primary advantages are exceptionally high resolving power (in the range of 10⁵–10⁶) and unparalleled mass accuracy, often in the parts-per-billion (ppb) range. nih.govmdpi.com This level of performance enables the unambiguous determination of the elemental composition of this compound from its exact mass, a critical first step in structural elucidation. wikipedia.orgresearchgate.net

In FT-ICR-MS, ions are trapped within a Penning trap by a strong, static magnetic field. wikipedia.orgyale.edu An applied radio-frequency pulse excites the ions into a coherent cyclotron motion; the frequency of this motion is inversely proportional to the ion's mass-to-charge ratio (m/z). yale.edu The instrument detects the image current produced by these orbiting ion packets, which is recorded as a time-domain signal (free induction decay) and then converted into a mass spectrum via a Fourier transform. mdpi.comwikipedia.org

For structural analysis, FT-ICR-MS is coupled with tandem mass spectrometry (MS/MS) techniques. nih.gov Methods like Infrared Multiphoton Dissociation (IRMPD) are particularly valuable, providing efficient fragmentation of the oligosaccharide. nih.gov When applied to this compound, IRMPD would induce both glycosidic bond cleavages (yielding B, C, Y, and Z-type ions) and cross-ring cleavages (A and X-type ions). nih.gov The ultra-high resolution of FT-ICR-MS ensures that these fragment ions are clearly resolved, allowing for the precise determination of their elemental formulas. nih.govnih.gov This detailed fragmentation pattern provides definitive information on the monosaccharide sequence, branching patterns, and the specific positions of the glycosidic linkages, thus confirming the precise structure of this compound. nih.govucdavis.edu

| Parameter | Performance | Relevance to this compound Analysis |

| Mass Resolution | >1,000,000 | Easily separates isobaric and isotopic species, ensuring unambiguous peak assignment. nih.govmdpi.com |

| Mass Accuracy | < 1 ppm (often ppb) | Allows for the confident determination of the elemental formula (e.g., C₁₈H₃₂O₁₆) from the measured mass. nih.govyale.edu |

| Tandem MS | e.g., IRMPD, CID, ECD | Generates rich fragmentation spectra, enabling detailed structural elucidation, including linkage analysis. nih.govucdavis.edu |

| Detection | Non-destructive | Ions can be trapped and analyzed for extended periods, allowing for multiple stages of fragmentation (MSⁿ). yale.edu |

Optical Rotation and Circular Dichroism for Stereochemical Characterization

Optical rotation and circular dichroism (CD) are chiroptical techniques essential for the stereochemical characterization of chiral molecules like this compound. wikipedia.orgnih.gov These methods provide critical information regarding the molecule's three-dimensional structure and absolute configuration, which cannot be obtained from mass spectrometry alone.

Optical Rotation , measured using a polarimeter, quantifies the rotation of the plane of linearly polarized light as it passes through a solution containing a chiral compound. wikipedia.org This phenomenon, known as optical activity, occurs only in materials that lack microscopic mirror symmetry, such as enantiomers of sugars. wikipedia.orgnih.gov For a given substance like this compound, the observed angle of rotation is directly proportional to its concentration and the path length of the light through the sample. wikipedia.org The specific rotation, [α], is a characteristic physical constant for a compound under defined conditions (temperature, wavelength, solvent). It is calculated from the observed rotation. masterorganicchemistry.com A positive (+) sign indicates dextrorotatory rotation (clockwise), while a negative (-) sign indicates levorotatory rotation (counter-clockwise). wikipedia.org The specific rotation value for this compound would serve as a key identifier to distinguish it from other stereoisomers.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org While monosaccharides themselves have weak CD signals in the far-UV region, the technique is particularly sensitive to the conformation of the glycosidic linkages in oligosaccharides. rsc.orgresearchgate.net The CD spectrum of this compound would be influenced by the geometry and flexibility of its β-(1→4) and β-(1→3) glycosidic bonds. The shape and magnitude of the CD signals, particularly the bands below 200 nm which are associated with the acetamido group in derivatives or the glycosidic oxygen itself, can provide insights into the preferred solution-state conformation of the molecule. rsc.orgresearchgate.net By comparing experimental CD spectra with theoretical models or spectra of related compounds, researchers can deduce information about the spatial arrangement of the glucose units relative to one another. rsc.org

Quantitative Analysis Methodologies

Spectrophotometric Assays

Spectrophotometric assays provide a straightforward and accessible method for the quantitative analysis of carbohydrates, including this compound. umass.edu These methods are typically colorimetric, meaning they rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the carbohydrate. umass.eduscribd.com

Two common methods for determining total sugar concentration are the Phenol-Sulfuric Acid method and the Anthrone (B1665570) method. umass.eduujpah.in

Phenol-Sulfuric Acid Method: In this assay, the sample containing this compound is treated with phenol (B47542) and concentrated sulfuric acid. The acid hydrolyzes the glycosidic bonds, breaking the trisaccharide down into monosaccharides, which are then dehydrated to form furfural (B47365) derivatives. These derivatives react with phenol to produce a stable yellow-orange colored complex whose absorbance can be measured, typically around 490 nm. umass.edu

Anthrone Method: Similarly, the Anthrone method involves reacting the carbohydrate with an anthrone reagent under strongly acidic conditions. This reaction yields a blue-green colored complex, and its absorbance is measured at approximately 620 nm. umass.eduujpah.in

A crucial aspect of these spectrophotometric assays is that they are non-stoichiometric and determine the total sugar content, as the harsh acidic conditions break down complex carbohydrates into monosaccharides. umass.edu Therefore, they are not specific to this compound if other sugars are present. For accurate quantification, it is essential to construct a calibration curve using a series of standards of a known carbohydrate, ideally pure this compound itself or a closely related sugar like glucose. umass.educabidigitallibrary.org The absorbance of the unknown sample is then compared against this curve to determine its concentration.

Hypothetical Calibration Data for a Spectrophotometric Assay

| Standard Concentration (µg/mL) | Absorbance at 490 nm |

|---|---|

| 0 | 0.000 |

| 10 | 0.152 |

| 20 | 0.301 |

| 40 | 0.598 |

| 60 | 0.895 |

Integration with Chromatographic-Mass Spectrometric Platforms

For specific and highly sensitive quantification of this compound, especially in complex biological matrices, the integration of liquid chromatography with mass spectrometry (LC-MS) is the method of choice. nih.govresearchgate.net This hyphenated technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the sensitive and selective detection of tandem mass spectrometry (MS/MS). nih.govresearchgate.net

The analytical workflow typically involves:

Sample Preparation: This may include protein precipitation, solid-phase extraction (SPE), or other cleanup steps to remove interfering substances from the sample matrix.

Chromatographic Separation: The sample extract is injected into an LC system. A column with a suitable stationary phase (e.g., HILIC for polar compounds or reversed-phase after derivatization) is used to separate this compound from other components based on their physicochemical properties. researchgate.net

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the molecule (e.g., [M+H]⁺ or [M+Na]⁺).

Mass Spectrometric Detection: Quantification is most commonly achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific, characteristic product ion is monitored by the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference and providing excellent sensitivity. nih.govresearchgate.net

Absolute quantification is performed by constructing a calibration curve using standards of known concentrations and often includes the use of a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response. nih.gov This LC-MS/MS approach provides the high specificity, accuracy, and sensitivity required for rigorous quantitative analysis. nih.govresearchgate.net

Validation of Analytical Procedures (Accuracy, Precision, Linearity, Specificity)

To ensure that a quantitative analytical method for this compound is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. wjarr.com The validation process follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline. gmp-compliance.orgeuropa.euich.orgfda.gov The core validation parameters include accuracy, precision, linearity, and specificity. wjarr.comamsbiopharma.com

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgamsbiopharma.com For an LC-MS method, specificity is demonstrated by showing that there are no interfering peaks at the retention time of this compound in blank matrix samples and that the analyte peak is pure. ich.org

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. wjarr.comich.org It is determined by analyzing a series of standards at different concentrations (typically 5-7 levels) and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r²) is expected to be very close to 1. ich.orgjmbfs.org

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. amsbiopharma.com It is typically assessed by analyzing samples with a known concentration of this compound (e.g., spiked blank matrix) and expressing the result as a percentage of recovery. jmbfs.org

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment. researchgate.net

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. researchgate.net

Typical Validation Acceptance Criteria for a Quantitative LC-MS/MS Assay

| Validation Parameter | Metric | Acceptance Criterion |

|---|---|---|

| Specificity | --- | No significant interference at the retention time and m/z of the analyte. |

| Linearity | Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy | Mean Recovery (%) | 85% - 115% (or 80% - 120% for bioanalysis) |

| Precision | RSD or CV (%) | ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

Research Applications and Broader Significance of 4 B Laminaribiosylglucose Studies

Elucidation of Complex Polysaccharide Structures and Architectures

The study of 4-b-laminaribiosylglucose provides profound insights into the complex world of polysaccharides, which are essential components of cellular structures across various organisms.

Insights into Yeast Cell Wall Composition and Assembly

The cell wall of yeast, particularly Saccharomyces cerevisiae, is a complex and dynamic structure crucial for maintaining cell integrity and morphology. researchgate.net It is primarily composed of β-glucans, mannoproteins, and chitin. allaboutfeed.net β-glucans, which can constitute 50-60% of the cell wall's dry weight, are glucose polymers with β-1,3- and β-1,6-linkages. researchgate.net The study of oligosaccharides like this compound, which represents a branching point in β-glucans, is instrumental in understanding the three-dimensional structure of the yeast cell wall.

The yeast cell wall's integrity is monitored by plasma-membrane spanning sensors, such as the Wsc-type proteins, which detect stress and activate signaling pathways to reinforce the wall. nih.gov The detailed structural knowledge of β-glucans, aided by the analysis of fragments like this compound, helps in understanding how these sensors interact with the cell wall components. Furthermore, the enzymatic degradation of the cell wall by specific glucanases, which can be studied using defined oligosaccharides, provides a clearer picture of its layered and cross-linked nature. annualreviews.org

Table 1: Major Components of Yeast Cell Wall

| Component | Percentage of Dry Weight | Key Linkages |

|---|---|---|

| β-Glucan | 50-60% | β-1,3 and β-1,6 |

| Mannoprotein | 30-40% | N- and O-linked to proteins |

| Chitin | 1-2% | β-1,4 |

Data derived from various studies on Saccharomyces cerevisiae cell wall composition. researchgate.netallaboutfeed.net

Understanding the Structure of Bacterial Exopolysaccharides

Bacteria produce a wide array of exopolysaccharides (EPS) that form a protective layer around the cell, known as a capsule or slime layer. nih.gov These EPS are involved in various functions, including adhesion, biofilm formation, and protection against environmental stresses. nih.govfrontiersin.org The composition and structure of bacterial EPS are highly variable, consisting of different monosaccharides and linkage types. frontiersin.org

The use of specific oligosaccharides, including those with structures analogous to fragments of EPS, is crucial for the characterization of enzymes that degrade these complex polymers. This, in turn, helps in elucidating the structure of the EPS itself. For instance, understanding how a specific glycoside hydrolase acts on a known oligosaccharide like this compound can provide clues about the linkages present in a novel bacterial EPS. This knowledge is vital for applications in various industries, including food science, where bacterial EPS are used as texturizing agents, and in medicine, for understanding pathogenesis. itjfs.comresearchgate.net

Analysis of Algal Polysaccharide Branching and Linkages

Algae are a rich source of diverse polysaccharides with significant industrial and biomedical potential. researchgate.netmdpi.com Brown seaweeds, for example, contain alginates, fucoidans, and laminarins. researchgate.net Laminarin is a storage polysaccharide primarily composed of β-1,3-glucan with some β-1,6-branches. The oligosaccharide this compound represents such a branching point.

By studying the enzymatic hydrolysis of laminarin and analyzing the resulting oligosaccharides, researchers can determine the degree and nature of branching within the polysaccharide. This structural information is critical for understanding the physicochemical properties of these algal polysaccharides and for their targeted application. For example, the degree of branching can influence the solubility, viscosity, and biological activity of these polymers. nih.govphcogrev.com

Table 2: Key Polysaccharides from Brown Algae

| Polysaccharide | Main Monomer(s) | Primary Linkage(s) |

|---|---|---|

| Alginate | Mannuronic acid, Guluronic acid | β-1,4 |

| Fucoidan | Fucose (sulfated) | α-1,3 and α-1,4 |

| Laminarin | Glucose | β-1,3 and β-1,6 |

Information compiled from studies on brown seaweed polysaccharides. researchgate.net

Characterization of Glycoside Hydrolase Specificity and Mechanism

Glycoside hydrolases (GHs) are a vast and diverse group of enzymes that cleave glycosidic bonds in carbohydrates. cazy.orgresearchgate.net The study of their interaction with specific oligosaccharides like this compound is fundamental to understanding their function.

Investigating Enzyme-Substrate Interactions in Carbohydrate Hydrolysis

The precise shape and chemical environment of an enzyme's active site determine its substrate specificity. cazypedia.org Using well-defined oligosaccharides such as this compound allows researchers to probe these interactions in detail. By observing how the enzyme binds and cleaves this specific substrate, scientists can identify the key amino acid residues involved in catalysis and substrate recognition. nih.govnih.gov

This approach is invaluable for classifying and characterizing new glycoside hydrolases. For example, an enzyme that efficiently hydrolyzes this compound can be inferred to have a binding pocket that accommodates the branched structure and catalyzes the cleavage of either the β-1,3- or β-1,6-linkage. Such studies contribute to the ever-growing database of carbohydrate-active enzymes (CAZymes), which is a crucial resource for biotechnology. cazy.orgcazypedia.org The use of specific substrates like 4-nitrophenyl-β-D-glucopyranoside can also aid in determining the kinetic parameters of these enzymes. scbt.com

Informing Enzyme Engineering for Biorefining and Bioconversion

The knowledge gained from studying enzyme-substrate interactions is directly applicable to enzyme engineering. bohrium.comnih.gov By understanding how an enzyme recognizes and acts upon a substrate like this compound, scientists can rationally design mutations to alter the enzyme's properties. nih.gov This can involve improving its catalytic efficiency, changing its substrate specificity, or enhancing its stability under industrial conditions. bohrium.comflinders.edu.au

For instance, an enzyme that naturally prefers to cleave β-1,3-linkages might be engineered to more efficiently hydrolyze the β-1,6-branches in a polysaccharide by modifying its active site. Such engineered enzymes are highly valuable for biorefining applications, where the efficient breakdown of complex biomass into fermentable sugars is a key goal. nih.govmdpi.com The development of more robust and specific glycoside hydrolases is crucial for the economic viability of producing biofuels and other bio-based products. nih.govginkgo.bio

Role in Metabolomics and Systems Biology Research

The study of 4-β-Laminaribiosylglucose and related β-glucan oligosaccharides provides significant insight into complex biological networks, positioning them as key molecules in metabolomics and systems biology. Their role stems from their origin as breakdown products of dietary fiber and their subsequent influence on microbial and host metabolism.

Application as a Metabolomic Marker or Intermediate

While not typically classified as a standalone biomarker for a specific disease, 4-β-Laminaribiosylglucose is a crucial metabolic intermediate. Its presence and concentration in biological systems, particularly the gut, serve as a marker for the metabolic activity of specific commensal microorganisms. The degradation of complex dietary β-glucans by gut bacteria like Bacteroides uniformis releases a variety of oligosaccharides, including 4-β-Laminaribiosylglucose. tandfonline.comresearchgate.netnih.gov Therefore, detecting this compound in metabolomic studies indicates the activity of microbial enzymatic pathways responsible for dietary fiber utilization. frontiersin.org

In the context of systems biology, which aims to understand the interactions between the components of a biological system, these oligosaccharides are key signaling molecules in the cross-feeding networks within the gut microbiota. tandfonline.comfrontiersin.org For instance, the degradation of β-glucan by primary degraders like Bacteroides produces oligosaccharides that can then be used by other beneficial bacteria, such as Lactobacillus species, which may lack the enzymes to break down the parent polysaccharide. researchgate.netnih.gov Thus, 4-β-Laminaribiosylglucose acts as an intermediate in the syntrophic relationships that maintain gut microbial homeostasis. frontiersin.org

Contribution to Understanding Metabolic Dysregulation in Biological Systems

The metabolism of β-glucans, which generates intermediates like 4-β-Laminaribiosylglucose, is closely linked to host metabolic health. Diets rich in β-glucans are known to have beneficial effects on conditions associated with metabolic dysregulation, such as obesity and metabolic syndrome. nih.govresearchgate.netnih.gov The fermentation of these fibers by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which are crucial for maintaining gut barrier function and influencing host energy metabolism and immune responses. frontiersin.org

Studies on β-glucan intake have demonstrated improvements in glucose control, reductions in serum cholesterol, and a lowering of blood pressure. nih.govresearchgate.net The release of oligosaccharides during this process is a critical step. These molecules can selectively stimulate the growth of beneficial gut bacteria, acting as prebiotics. nih.govresearchgate.net By tracing the fate of oligosaccharides like 4-β-Laminaribiosylglucose, researchers can better understand the mechanisms by which dietary fiber modulates the gut microbiome and counteracts metabolic dysregulation. The alteration in the abundance of these microbial-derived metabolites can signal shifts in the gut ecosystem that are relevant to both health and disease states. nih.gov

Implications in Microbial Physiology and Biotechnology

The enzymatic processes that degrade and synthesize 4-β-Laminaribiosylglucose and its parent compounds have significant implications for understanding microbial life and for harnessing their capabilities in biotechnology.

Studies on Microbial Carbohydrate Utilization and Degradation

The human gut is home to specialized bacteria capable of digesting complex polysaccharides that are indigestible by human enzymes. Bacteroides uniformis, a prominent gut commensal, possesses sophisticated polysaccharide utilization loci (PULs) dedicated to breaking down β-glucans like laminarin. tandfonline.combiorxiv.org These PULs encode a suite of enzymes, including endo- and exo-acting glycoside hydrolases (GHs), that work synergistically.

For example, the degradation of laminarin, a β-1,3-glucan with β-1,6-branches, involves multiple enzymes. Endo-β-1,3-glucanases (from GH families like GH16 and GH17) cleave the main polysaccharide chain into smaller oligosaccharides. tandfonline.comasm.orgresearchgate.net These smaller chains, which include structures like 4-β-Laminaribiosylglucose, are then further processed. Exo-acting glucanases can then release glucose from the ends of these oligosaccharides. tandfonline.comoup.com Studies have characterized several of these enzymes from Bacteroides and marine bacteria, detailing their specific activities. tandfonline.comresearchgate.netnih.gov This research illuminates the metabolic strategies microbes use to thrive on dietary fiber and reveals the intricate enzymatic machinery involved. frontiersin.org

| Enzyme Family | Action | Substrate Example | Products | Reference |

| GH16 | Endo-β-1,3-glucanase | Laminarin, Mixed-linkage glucan | β-1,3 and β-1,6 linked oligosaccharides | tandfonline.combiorxiv.orgasm.org |

| GH17 | Endo-β-1,3-glucanase | Laminarin (β-1,3 backbone) | Oligosaccharides | asm.orgresearchgate.net |

| GH30 | Exo-β-1,6-glucanase | Pustulan, Laminarin (β-1,6 side chains) | Gentiobiose, Glucose | tandfonline.comasm.orgresearchgate.net |

| GH3 | Exo-β-1,3-glucanase | Oligosaccharides | Glucose | tandfonline.com |

Potential for Biotechnological Production of Oligosaccharides

The enzymes involved in microbial β-glucan metabolism are powerful tools for the biotechnological production of specific oligosaccharides. mdpi.comresearchgate.net There is growing interest in producing defined β-glucan oligosaccharides due to their potential applications as prebiotics, immunomodulators, and building blocks for pharmaceuticals. nih.govnih.gov

Enzymatic synthesis offers a green and highly specific alternative to chemical methods. nih.gov Researchers have developed in vitro enzymatic systems to produce these valuable compounds. For instance, laminaribiose (B1201645), a core component of 4-β-Laminaribiosylglucose, has been synthesized from inexpensive substrates like maltodextrin (B1146171) and glucose using a cocktail of enzymes including α-glucan phosphorylase and laminaribiose phosphorylase. nih.gov Furthermore, co-cultivation of different fungal species—one that produces a β-glucan polymer and another that secretes the specific endo-β-1,3-glucanase to break it down—has been shown to be an effective one-pot fermentation method for producing branched β-1,3-glucan oligosaccharides with a controlled size. nih.gov These strategies could be adapted and refined for the targeted synthesis of 4-β-Laminaribiosylglucose. researchgate.netacs.org

Development of Advanced Analytical Techniques for Carbohydrates

The structural complexity of carbohydrates like 4-β-Laminaribiosylglucose necessitates the use of sophisticated analytical techniques for their separation, identification, and characterization. uwtsd.ac.uknih.govunimo.it

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a cornerstone technique for carbohydrate analysis. nih.govthermofisher.com It is highly effective for separating complex mixtures of underivatized oligosaccharides with high resolution and sensitivity. lcms.czlcms.cz The method separates carbohydrates based on the weak acidity of their hydroxyl groups under high pH conditions. researchgate.net Pulsed amperometric detection allows for direct and sensitive detection without the need for chromophores, making it ideal for profiling the oligosaccharide products from enzymatic digests. thermofisher.comresearchgate.net

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and sequence of oligosaccharides. uwtsd.ac.uknih.gov When coupled with separation techniques like liquid chromatography (LC-MS), it provides a powerful workflow for structural elucidation. nih.govacs.org Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to yield information about monosaccharide composition and the sequence of sugar residues. nih.gov Specific fragmentation patterns can also provide clues about the positions of glycosidic linkages. nih.govresearchgate.net